(1S,3R)-3-amino-N-[3-(benzotriazol-1-yl)propyl]cyclopentane-1-carboxamide
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Overview
Description
(1S,3R)-3-amino-N-[3-(benzotriazol-1-yl)propyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with an amino group and a carboxamide group, along with a benzotriazole moiety attached via a propyl linker. The unique structural characteristics of this compound make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-amino-N-[3-(benzotriazol-1-yl)propyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the amino group: The amino group can be introduced via a reductive amination reaction using an appropriate amine and reducing agent.
Attachment of the benzotriazole moiety: The benzotriazole moiety can be attached through a nucleophilic substitution reaction using a benzotriazole derivative and a suitable leaving group.
Formation of the carboxamide group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-amino-N-[3-(benzotriazol-1-yl)propyl]cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: It has potential as a drug candidate for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-amino-N-[3-(benzotriazol-1-yl)propyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
(1S,3R)-3-amino-N-[3-(benzotriazol-1-yl)propyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c16-12-7-6-11(10-12)15(21)17-8-3-9-20-14-5-2-1-4-13(14)18-19-20/h1-2,4-5,11-12H,3,6-10,16H2,(H,17,21)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXBGIQNMZTGST-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NCCCN2C3=CC=CC=C3N=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)NCCCN2C3=CC=CC=C3N=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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